molecular formula C11H10O3 B11958707 2(5H)-Furanone, 4-hydroxy-3-(phenylmethyl)- CAS No. 3734-22-3

2(5H)-Furanone, 4-hydroxy-3-(phenylmethyl)-

Cat. No.: B11958707
CAS No.: 3734-22-3
M. Wt: 190.19 g/mol
InChI Key: BXEIAIJHNZRHPQ-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 2(5H)-Furanone, 4-hydroxy-3-(phenylmethyl)- (CAS No. 58207-07-1, now replaced; synonyms include Aspulvinone E ), is a substituted γ-lactone derivative with a benzyl group (phenylmethyl) at position 3 and a hydroxyl group at position 4 (Figure 1). This compound belongs to the 2(5H)-furanone family, a class of heterocyclic molecules characterized by a five-membered lactone ring with a ketone group at position 2.

For example, Aspulvinone E (a close analog) is derived from marine fungi and has shown neuroprotective effects in hypoxic-ischemic cell models . Other analogs demonstrate antimicrobial, anti-inflammatory, and quorum-sensing (QS) inhibitory properties .

Properties

CAS No.

3734-22-3

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

4-benzyl-3-hydroxy-2H-furan-5-one

InChI

InChI=1S/C11H10O3/c12-10-7-14-11(13)9(10)6-8-4-2-1-3-5-8/h1-5,12H,6-7H2

InChI Key

BXEIAIJHNZRHPQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)CC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone can be achieved through several methods. One common approach involves the cyclization of 3,3-dimethyl butanoic acid with benzyl acrylate in the presence of a palladium catalyst . The reaction conditions typically include the use of Pd(TFA)2 (10 mol%), N-Ac-Val (20 mol%), Ag2CO3 (2 equiv.), and Na2HPO4 (1 equiv.) in HFIP solvent at 120°C for 12 hours . This method yields the desired lactone in high purity and yield.

Industrial Production Methods

Industrial production methods for gamma-lactones, including 2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone, often involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Antimicrobial Activity

Research indicates that furanones exhibit broad-spectrum antimicrobial properties. Specifically, studies have shown that 2(5H)-furanone, 4-hydroxy-3-(phenylmethyl)- can inhibit various bacterial strains and may serve as a lead compound in drug development. Its mechanism involves interaction with biological receptors and enzymes, modulating cell signaling pathways which could influence inflammatory responses and other biological processes.

Case Study: Antibacterial Efficacy
A study investigated the compound's effectiveness against antibiotic-resistant bacteria, demonstrating significant inhibition rates comparable to established antibiotics. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism of action.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays revealed that it could reduce pro-inflammatory cytokine production in immune cells, suggesting potential therapeutic uses in treating inflammatory diseases.

Food Flavoring Applications

2(5H)-furanone, 4-hydroxy-3-(phenylmethyl)- is recognized for its aromatic properties. It is utilized as a flavoring agent in various food products, including:

  • Beverages
  • Ice creams
  • Jams and jellies

The compound contributes to the characteristic flavors associated with caramelization processes in food production. Its safety profile has been assessed through toxicological studies confirming its non-genotoxic nature at typical exposure levels .

Materials Science Applications

The unique chemical structure of 2(5H)-furanone, 4-hydroxy-3-(phenylmethyl)- allows for its use in materials science, particularly in the synthesis of polymers and coatings. Its reactivity can be harnessed to create functional materials with desirable properties such as increased durability and resistance to environmental factors.

Table: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
3-Phenyl-2(5H)-furanoneFuran ring with one phenyl groupSimpler structure; less diverse reactivity
4-Hydroxy-3-(phenylmethyl)-2(5H)-furanoneHydroxyl group on furan ringIncreased polarity; potential for hydrogen bonding
4-Methylthio-3-(phenylmethyl)-2(5H)-furanoneMethylthio group additionEnhanced lipophilicity; different biological activity

Toxicological Safety Assessment

Toxicological evaluations have established that 2(5H)-furanone, 4-hydroxy-3-(phenylmethyl)- does not present significant health risks at typical exposure levels. Studies indicate a calculated margin of exposure greater than 100 for repeated dose toxicity endpoints . The compound was assessed for skin sensitization and phototoxicity, showing no adverse effects under standard testing protocols.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 2(5H)-Furanone, 4-hydroxy-3-(phenylmethyl)- with key analogs, highlighting substituent variations and associated biological activities:

Compound Name Substituents (Positions) Key Biological Activities Source/Application Evidence ID
2(5H)-Furanone, 4-hydroxy-3-(phenylmethyl)- 3-(phenylmethyl), 4-hydroxy Neuroprotective (inferred from analogs) Marine fungi (e.g., Aspergillus spp.)
Rofecoxib (Vioxx®) 3-phenyl, 4-(4'-methylsulfonylphenyl) Selective COX-2 inhibition; anti-inflammatory Pharmaceutical (withdrawn due to toxicity)
Sulfone 26 (Chiral 2(5H)-furanone sulfone) 5-(l-borneol), sulfonyl group Antimicrobial (MIC: 8 µg/mL vs. S. aureus), synergy with aminoglycosides Synthetic derivative
5-Hydroxy-3,4-dimethyl-2(5H)-furanone 3,4-dimethyl, 5-hydroxy Anti-pulmonary fibrosis Plant (Alisma orientalis)
4-Bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone 3-butyl, 4-bromo, 5-bromomethylene QS inhibition; anti-biofilm (marine algae) Natural (algae Delisea pulchra)

Mechanistic Insights

  • Antimicrobial Activity : Sulfone derivatives (e.g., Sulfone 26) exhibit enhanced activity due to the sulfonyl group, which increases electrophilicity and target binding. The phenylmethyl group in the target compound may similarly improve interactions with hydrophobic bacterial membranes .
  • Quorum-Sensing Inhibition: Halogenated furanones (e.g., 4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone) disrupt bacterial communication by mimicking acyl-homoserine lactones (AHLs), blocking biofilm formation at 0.2–1.0 mg/mL . The absence of halogens in 4-hydroxy-3-(phenylmethyl)- may limit QS activity but could reduce cytotoxicity .
  • Anti-Inflammatory Action : Rofecoxib’s selectivity for COX-2 (IC₅₀ = 26 nM) is attributed to its bulky 4-methylsulfonylphenyl group, which sterically hinders COX-1 binding. The phenylmethyl group in the target compound lacks this specificity but may retain mild anti-inflammatory effects .

Key Research Findings

Synergistic Effects: Chiral sulfone furanones enhance gentamicin efficacy against S. aureus by 2-fold at sub-MIC concentrations (0.4–0.5 µg/mL), indicating utility in combination therapies .

Structural-Activity Relationships (SAR) :

  • Hydroxyl Groups : Essential for hydrogen bonding with targets (e.g., COX-2 or bacterial enzymes) .
  • Bulkier Substituents : Improve selectivity (e.g., rofecoxib’s COX-2 specificity) but may increase toxicity .
  • Halogenation : Enhances QS inhibition but raises ecological concerns due to persistence .

Biological Activity

2(5H)-Furanone, 4-hydroxy-3-(phenylmethyl)-, commonly referred to as 3-phenyl-4-(phenylmethyl)-2(5H)-furanone, is a compound belonging to the furanone family. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. Its unique molecular structure contributes to its reactivity and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₂O
  • Molecular Weight : 224.25 g/mol

The structural features of this compound allow it to interact effectively with various biological targets, making it a candidate for pharmacological studies.

Antimicrobial Properties

Research indicates that furanones exhibit significant antimicrobial activity. Specifically, 3-phenyl-4-(phenylmethyl)-2(5H)-furanone has shown efficacy against various bacterial strains:

  • Inhibition of Bacterial Growth : Studies have demonstrated that this compound can inhibit the growth of specific bacterial strains, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported at approximately 8 μg/mL .
  • Synergistic Effects : When combined with aminoglycosides such as gentamicin and amikacin, the furanone enhances their efficacy against resistant strains of bacteria, suggesting potential for use in combination therapies .

Antifungal Activity

The compound also exhibits antifungal properties:

  • Effect on Candida albicans : Research has shown that 3-phenyl-4-(phenylmethyl)-2(5H)-furanone can effectively inhibit dimorphic transitions in Candida albicans, a key factor in its pathogenicity. This activity is particularly relevant in the context of systemic fungal infections .

Anti-inflammatory Effects

Preliminary studies suggest that this furanone may act as an anti-inflammatory agent. Its ability to modulate biological pathways could influence cell signaling related to inflammation.

The precise mechanisms by which 3-phenyl-4-(phenylmethyl)-2(5H)-furanone exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various biological receptors and enzymes, potentially modulating metabolic processes and cell signaling pathways.

Comparative Analysis with Related Compounds

A comparison with other furanone derivatives reveals unique aspects of 3-phenyl-4-(phenylmethyl)-2(5H)-furanone:

Compound NameStructure FeaturesUnique Aspects
3-Phenyl-2(5H)-furanoneFuran ring with one phenyl groupSimpler structure; less diverse reactivity
4-Hydroxy-3-(phenylmethyl)-2(5H)-furanoneHydroxyl group on furan ringIncreased polarity; potential for hydrogen bonding
4-Methylthio-3-(phenylmethyl)-2(5H)-furanoneMethylthio group additionEnhanced lipophilicity; different biological activity

The presence of both phenyl and phenylmethyl groups in 3-phenyl-4-(phenylmethyl)-2(5H)-furanone contributes significantly to its reactivity and biological profile compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the biological activities of various furanones, including 3-phenyl-4-(phenylmethyl)-2(5H)-furanone. Notably:

  • Antimicrobial Efficacy : A study reported that furanones could inhibit biofilm formation by S. aureus, highlighting their potential in treating chronic infections where biofilms are prevalent .
  • Genotoxicity Studies : Other research has indicated that related compounds may induce genetic damage in certain models, raising questions about the safety profile of furanones in therapeutic contexts .
  • Therapeutic Applications : The combination of furanones with traditional antibiotics has shown promise in enhancing treatment outcomes for resistant bacterial infections, indicating a potential pathway for new therapeutic strategies .

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